Home > Products > Screening Compounds P49851 > 2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine
2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine - 2034431-54-2

2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine

Catalog Number: EVT-2888434
CAS Number: 2034431-54-2
Molecular Formula: C15H13F3N2O2S
Molecular Weight: 342.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364/Taranabant)

Compound Description: MK-0364, also known as Taranabant, is a highly potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. [] It exhibits potent in vitro activity, inhibiting the binding and functional activity of various CB1R agonists with a Ki of 0.13 nM for the human CB1R. [] In vivo studies in rodents demonstrated its efficacy in reducing food intake, weight gain, and fat mass in diet-induced obese models. []

Relevance: Rimonabant serves as a structural and pharmacological comparison point to Taranabant in the context of CB1R inverse agonists. [] While it shares the general binding area with Taranabant, its specific interactions within the binding pocket differ. This comparison highlights the importance of subtle structural modifications in modulating binding affinity and selectivity for target proteins. Although Rimonabant is not directly related to Thiophen-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, it emphasizes the structure-activity relationship within the class of CB1R inverse agonists, to which Taranabant, sharing a key structural moiety with the target compound, belongs.

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a small molecule antagonist of the P2X7 receptor. [] It demonstrates potent P2X7 receptor antagonism with an ED50 of 2.3 mg/kg in rats. [] It exhibits high oral bioavailability, low-moderate clearance in preclinical species, and an acceptable safety margin, making it a promising candidate for the treatment of various inflammatory diseases. []

4-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one

Compound Description: This compound is featured in a study investigating C-F···π interactions, where the lone pair of a fluorine atom interacts with a π-system (in this case, the pyridinyl π-ring). [] The study demonstrated that dispersion forces primarily stabilize the molecular pairs exhibiting these interactions. []

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

Compound Description: Compound 29 is a P2X7 antagonist discovered through a novel dipolar cycloaddition reaction/Cope elimination sequence. [] It displays potent P2X7 receptor occupancy in rats with an ED50 of 0.06 mg/kg. []

(S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

Compound Description: Compound 35 is a P2X7 antagonist structurally related to Compound 29. [] It demonstrates potent P2X7 receptor occupancy in rats with an ED50 of 0.07 mg/kg and exhibits notable solubility and good tolerability in preclinical species. [] These properties led to its selection as a clinical candidate for the treatment of mood disorders. []

6-Methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a)

Compound Description: 5a is a potent and orally bioavailable retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonist. [] It exhibits strong inhibitory activity against RORγt and displays a favorable pharmacokinetic profile. [] In vitro and in vivo studies confirmed its dose-dependent inhibitory effect on IL-17A production, indicating its potential therapeutic value in treating psoriasis. []

Almorexant

Compound Description: Almorexant is a dual orexin 1 receptor (OX1)/ orexin 2 receptor (OX2) antagonist. [, ] Clinical investigations have demonstrated its efficacy in promoting sleep without disrupting sleep architecture. [] Almorexant binds with high affinity to both OX1 and OX2, exhibiting a noncompetitive and long-lasting pseudo-irreversible mode of antagonism at OX2. []

Relevance: While Almorexant is not directly structurally related to Thiophen-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, it serves as a pharmacological comparison point to other selective OX1 and OX2 antagonists like SB-674042 and EMPA. [] This research emphasizes the significance of understanding receptor subtype selectivity in drug development, particularly when considering compounds with similar structural features but potentially different target profiles.

N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective OX2 antagonist. [, ] It effectively antagonizes the effect of orexin-A on slow-firing VTA dopaminergic neurons, suggesting the potential importance of OX2 in mediating orexin-A's effects. []

Relevance: EMPA is discussed alongside Almorexant as a selective OX2 antagonist in contrast to the dual antagonist activity of Almorexant and selective OX1 antagonists like SB-674042 and SB-408124. [] This research emphasizes the importance of understanding receptor subtype selectivity and how subtle structural variations in compounds can influence their pharmacological profiles. While EMPA is not directly related to Thiophen-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, it underscores the need to consider receptor selectivity when evaluating compounds, particularly those with similar structural features like the trifluoromethyl group.

4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives

Compound Description: This class of compounds, including the lead compound racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (28), act as potent and selective inhibitors of the copper-dependent amine oxidase, lysyl oxidase-like 2 (LOXL2). [] They exhibit high selectivity over LOX and other amine oxidases and demonstrate efficacy in reducing fibrosis in a mouse lung bleomycin model. [] One enantiomer, (R,R)-43 (PAT-1251), has progressed into Phase 1 clinical trials for fibrosis treatment. []

Properties

CAS Number

2034431-54-2

Product Name

2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine

IUPAC Name

thiophen-3-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone

Molecular Formula

C15H13F3N2O2S

Molecular Weight

342.34

InChI

InChI=1S/C15H13F3N2O2S/c16-15(17,18)11-1-4-19-13(7-11)22-12-2-5-20(8-12)14(21)10-3-6-23-9-10/h1,3-4,6-7,9,12H,2,5,8H2

InChI Key

CZWMITALWGYUBY-UHFFFAOYSA-N

SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CSC=C3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.